3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one
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Overview
Description
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one is a complex organic compound with the molecular formula C15H19N3O This compound is notable for its unique structure, which includes an aminocyclohexyl group attached to a dihydroisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one typically involves multiple steps. One common method starts with the preparation of 4-aminocyclohexanone, which is then subjected to a series of reactions including hydrogenation and amination. The hydrogenation step is often carried out using a palladium on carbon (Pd/C) catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. Detailed studies are required to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide .
- **5-[(4-Aminocyclohexyl)amino]-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine .
- **4-({5-[(4-Aminocyclohexyl)amino][1,2,4]triazolo[1,5-a]pyrimidine .
Uniqueness
What sets 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one apart from similar compounds is its unique dihydroisoquinolinone core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2059914-34-8 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.337 |
IUPAC Name |
3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19) |
InChI Key |
WOUOAMIMUMVMDK-HAQNSBGRSA-N |
SMILES |
C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
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